molecular formula C20H23NO2 B15163707 N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide CAS No. 184871-43-0

N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide

Cat. No.: B15163707
CAS No.: 184871-43-0
M. Wt: 309.4 g/mol
InChI Key: AVKJPALCRINNDR-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide is an organic compound with the molecular formula C19H21NO2 It is characterized by the presence of a methoxyphenyl group, a phenylethenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine and 2-phenylethylamine.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including alkylation and condensation reactions.

    Final Product Formation: The final product, this compound, is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)ethanamide: Similar in structure but with an ethanamide backbone.

    N-(4-Methoxyphenyl)-N-methylacetamide: Contains a methyl group instead of the phenylethenyl group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylaniline group.

Uniqueness

N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

184871-43-0

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide

InChI

InChI=1S/C20H23NO2/c1-3-7-20(22)21(15-14-17-8-5-4-6-9-17)16-18-10-12-19(23-2)13-11-18/h4-6,8-15H,3,7,16H2,1-2H3

InChI Key

AVKJPALCRINNDR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=C(C=C1)OC)C=CC2=CC=CC=C2

Origin of Product

United States

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